4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane
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Overview
Description
4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane is a complex organic compound that features a spirocyclic structure with a thiophene ring and sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a thiophene derivative with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group. This is followed by cyclization reactions to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols or sulfides .
Scientific Research Applications
4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the thiophene ring can participate in π-π interactions or hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but may have different substituents, leading to varied properties and applications.
Thiophene derivatives: Compounds with a thiophene ring and different functional groups, such as thiophene-2-carboxylic acid or 2,5-dimethylthiophene.
Uniqueness
4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane is unique due to its combination of a spirocyclic structure and a thiophene ring with a sulfonyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-thiophen-2-ylsulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c14-19(15,11-2-1-9-18-11)13-5-8-17-12(10-13)3-6-16-7-4-12/h1-2,9H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPULVGVDBXPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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